Methyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetate
Description
Methyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetate (CAS 390815-48-2) is a chiral ester derivative featuring an amino group and a 4-(trifluoromethyl)phenyl moiety. Its hydrochloride form is commonly utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of enantiomerically pure compounds targeting metabolic enzymes or receptors . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the amino group provides a site for further functionalization, making it valuable in drug discovery .
Properties
IUPAC Name |
methyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-16-9(15)8(14)6-2-4-7(5-3-6)10(11,12)13/h2-5,8H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMPUIZSHQXQDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439088-62-7 | |
| Record name | methyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetate typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₀H₁₀F₃NO₂
- Molecular Weight : 233.19 g/mol
- IUPAC Name : Methyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetate
The compound features a trifluoromethyl group attached to a phenyl ring, which enhances its lipophilicity and metabolic stability, making it a candidate for various biological interactions.
Medicinal Chemistry
This compound has garnered attention for its potential therapeutic properties:
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit enzymes such as matrix metalloproteinases (MMPs), which are implicated in various diseases including cancer and arthritis. The trifluoromethyl group is believed to enhance binding affinity, leading to improved efficacy compared to non-fluorinated analogs .
- Antimicrobial Activity : Research suggests that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties. This compound has been investigated for its ability to disrupt bacterial cell wall synthesis, making it a potential candidate for developing new antibiotics .
- Anti-inflammatory Effects : The compound's structural features may allow it to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Biological Research
The compound is being explored as a biochemical probe due to its unique structure:
- Cellular Interactions : Studies indicate that this compound can interact with specific cellular targets, influencing metabolic pathways and cellular responses. Its ability to penetrate cell membranes enhances its utility in biological assays.
- Neuropharmacology : There are indications that this compound may interact with neurotransmitter receptors, suggesting potential applications in neuropharmacology for the treatment of neurological disorders.
Material Science
The presence of the trifluoromethyl group contributes to the development of advanced materials:
- Enhanced Stability : The compound is utilized in creating materials with improved thermal stability and chemical resistance, which are essential for various industrial applications .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxic effects against several cancer cell lines. The mechanism was attributed to the inhibition of specific signaling pathways involved in cell proliferation and survival .
Case Study 2: Antimicrobial Properties
In another investigation, this compound showed promising results against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development. The study highlighted the role of the trifluoromethyl group in enhancing bioactivity compared to similar compounds lacking this moiety.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with target proteins, while the ester group may undergo hydrolysis to release the active form of the compound.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects: The amino group in the target compound distinguishes it from non-amino analogues like Methyl 2-[4-(trifluoromethyl)phenyl]acetate, which lacks hydrogen-bonding capability and basicity .
Pharmacological Relevance :
- Compounds with piperazine/thiazole motifs (e.g., derivatives) exhibit broader bioactivity (e.g., kinase inhibition) but require more complex synthesis (yields: 89–93%) .
- 4F-MPH () shares ester and aryl groups but incorporates a piperidine ring, contributing to its stimulant effects via dopamine reuptake inhibition .
Synthetic Utility: The target compound’s chirality aligns with its use in enantioselective synthesis, as seen in ’s MTP inhibitor resolution process . Ethyl 2-{[2-amino-4-(trifluoromethyl)phenyl]amino}acetate (CAS 26676-01-7) demonstrates how additional amino groups on the aryl ring can enable diverse coupling reactions .
Physicochemical and Spectroscopic Data
Table 2: Molecular Properties and Analytical Data
Biological Activity
Methyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetate (C₁₀H₁₁F₃NO₂) is an amino acid derivative notable for its unique structural features, particularly the trifluoromethyl group. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Structural Characteristics
This compound features:
- Molecular Weight : Approximately 233.187 g/mol
- Melting Point : Ranges from 50 to 52 °C
- Functional Groups : Contains an amino group, a methyl ester, and a trifluoromethyl-substituted phenyl group.
The trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical factors influencing the compound's bioactivity .
Preliminary studies suggest that this compound interacts with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The presence of the trifluoromethyl group is believed to enhance binding affinity and efficacy against these targets .
The compound's mechanism of action is still under investigation, but it may involve:
- Inhibition of Enzymatic Activity : Potential interactions with enzymes such as reverse transcriptase.
- Modification of Protein Interactions : Acting as a biochemical tool for studying protein interactions in proteomics research .
Therapeutic Potential
Research indicates that this compound may have therapeutic applications in:
- Neuropharmacology : Possible effects on neurotransmitter systems.
- Anti-inflammatory Treatments : Initial findings suggest anti-inflammatory properties similar to other compounds containing trifluoromethyl groups .
Synthesis Methods
Several synthetic routes can be employed to produce this compound, highlighting its accessibility for research and industrial applications. Common methods include:
- Direct Amination : Reaction of corresponding esters with amines.
- Trifluoromethylation Techniques : Employing reagents that introduce the trifluoromethyl group into the aromatic system .
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial activity of derivatives containing the trifluoromethyl group. Results indicated that compounds with this substituent exhibited significant activity against Chlamydia trachomatis, outperforming analogs without the trifluoromethyl group . The presence of this group was crucial for enhancing biological activity.
| Compound | Activity Level | Notes |
|---|---|---|
| Trifluoromethyl derivative | High | Effective against Chlamydia |
| Chlorine-substituted analog | Moderate | Reduced efficacy compared to trifluoromethyl variant |
Case Study 2: Interaction Studies
Interaction studies have focused on binding affinities of this compound with various enzymes. Preliminary data suggest that it may inhibit specific metabolic pathways, further supporting its potential therapeutic applications .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare Methyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetate, and how is the product validated?
Answer:
The synthesis typically involves coupling reactions between amino-protected intermediates and trifluoromethyl-substituted aryl moieties. For example, a multi-step approach may include:
- Step 1: Formation of the acetamide core via esterification or amidation under mild acidic/basic conditions.
- Step 2: Introduction of the trifluoromethylphenyl group using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution .
- Validation: Post-synthesis, LC-MS (e.g., m/z 754 [M+H]+) and HPLC (retention time: 1.32 min under QC-SMD-TFA05 conditions) are critical for confirming molecular weight and purity. Orthogonal techniques like H/C NMR and IR spectroscopy further validate structural integrity .
Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Answer:
- LC-MS/HPLC: Used for rapid purity assessment and molecular weight confirmation (e.g., m/z 754 [M+H]+ in positive ion mode) .
- NMR Spectroscopy: H NMR identifies the methyl ester (δ ~3.7 ppm) and aromatic protons (δ ~7.5 ppm for CF-substituted phenyl). F NMR detects the trifluoromethyl group (δ ~-60 ppm) .
- X-ray Crystallography: For resolving stereochemical ambiguities, particularly when chiral centers are present (e.g., crystallizing the compound with a heavy atom) .
Advanced: How can enantiomers of this compound be resolved, and what strategies prevent racemization during synthesis?
Answer:
- Resolution Methods: Chiral chromatography (e.g., using amylose-based columns) or enzymatic resolution (e.g., lipase-mediated kinetic resolution) are effective. Evidence from similar compounds shows that diastereomeric salt formation with chiral acids (e.g., tartaric acid) can isolate enantiomers .
- Racemization Prevention: Use low-temperature reactions (<0°C) and avoid strong bases. Protecting the amino group with tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups stabilizes the chiral center during synthesis .
Advanced: How should researchers address contradictory spectroscopic data (e.g., unexpected 19^1919F NMR shifts)?
Answer:
- Hypothesis Testing: Confirm if impurities (e.g., residual solvents) or solvatomorphism (polymorphs) are causing shifts.
- Cross-Validation: Compare with literature data for analogous trifluoromethyl compounds. For example, trifluoromethyl groups in para positions typically show F NMR shifts between -62 to -65 ppm .
- Advanced Techniques: Use H-F HOESY NMR to study spatial interactions or variable-temperature NMR to detect dynamic processes .
Advanced: What are the challenges in introducing the trifluoromethyl group, and how are reaction conditions optimized?
Answer:
- Challenges: The electron-withdrawing CF group can deactivate aryl rings, requiring harsh conditions (e.g., high-temperature Ullmann coupling) .
- Optimization:
- Catalyst Screening: Use CuI/1,10-phenanthroline for Ullmann coupling or Pd(OAc)/SPhos for cross-coupling.
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of fluorinated intermediates.
- Protecting Groups: Temporarily protect the amino group with Boc to prevent side reactions .
Advanced: How to design stability studies for this compound under varying pH and temperature conditions?
Answer:
- Experimental Design:
- pH Stability: Incubate the compound in buffers (pH 1–13) at 25°C/37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours.
- Thermal Stability: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .
- Light Sensitivity: Expose to UV/VIS light (300–800 nm) and assess photodegradation products by LC-MS.
- Key Findings: Trifluoromethyl esters are prone to hydrolysis under alkaline conditions; refrigerated storage (2–8°C) in inert atmospheres is recommended .
Advanced: What computational methods support the rational design of derivatives with enhanced bioactivity?
Answer:
- Molecular Docking: Simulate interactions with target proteins (e.g., MTP inhibitors) using AutoDock Vina. The trifluoromethyl group’s hydrophobicity enhances binding to hydrophobic pockets .
- QSAR Modeling: Correlate substituent effects (e.g., electron-withdrawing CF vs. CH) with activity.
- DFT Calculations: Predict reaction pathways for functional group modifications (e.g., amidation vs. esterification) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
